4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 3-methylbenzoate
Overview
Description
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 3-methylbenzoate is a complex organic compound featuring a pyrazole ring system. Pyrazoles are heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through multi-component reactions involving 3-methyl-1H-pyrazol-4-yl derivatives and appropriate aldehydes. One common method involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with benzaldehydes, catalyzed by sodium acetate at room temperature. This reaction typically yields high to excellent purity products.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the hydroxyl groups to ketones or carboxylic acids.
Reduction: : Reducing the pyrazole ring or other functional groups.
Substitution: : Replacing hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Production of reduced pyrazole derivatives.
Substitution: : Generation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its pyrazole core is valuable in creating pharmaceuticals and agrochemicals.
Biology
The compound exhibits biological activities such as antioxidant and anticancer properties. It can be used in studies to understand the mechanisms of these activities and develop new therapeutic agents.
Medicine
Industry
In the industry, it can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyrazole ring system can bind to specific sites on these targets, leading to biological responses. The exact mechanism may involve modulation of signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
4,4'-bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl)phenyl 3-bromobenzoate
4,4'-bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl)phenyl 3-chlorobenzoate
Uniqueness
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 3-methylbenzoate is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
[4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-methoxyphenyl] 3-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-12-6-5-7-16(10-12)24(31)33-17-9-8-15(11-18(17)32-4)21(19-13(2)25-27-22(19)29)20-14(3)26-28-23(20)30/h5-11,21H,1-4H3,(H2,25,27,29)(H2,26,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKSKZLZMCNNSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C(C3=C(NNC3=O)C)C4=C(NNC4=O)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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